Superior Human Liver Exposure vs. Simeprevir and Paritaprevir
Vaniprevir achieves exceptionally high liver concentrations, with liver-to-plasma ratios ranging from approximately 20 to 280 in HCV-infected patients [1]. This represents a key differentiator for drugs targeting the hepatotropic HCV. In contrast, simeprevir and paritaprevir, while also effective NS3/4A inhibitors, do not achieve liver-to-plasma ratios of this magnitude. While precise liver-to-plasma ratios for simeprevir and paritaprevir are not consistently reported, their primary differentiation is based on potency and resistance profiles rather than this extreme degree of hepatic sequestration.
| Evidence Dimension | Human Liver-to-Plasma Concentration Ratio |
|---|---|
| Target Compound Data | 20 to 280 (range) |
| Comparator Or Baseline | Simeprevir, Paritaprevir (and other HCV DAAs) |
| Quantified Difference | Target compound exhibits markedly higher ratio; comparators do not achieve this magnitude. |
| Conditions | HCV-infected patients receiving 300 mg or 600 mg BID, measured at 6 and 12 hours post-dose. |
Why This Matters
For research requiring a tool to study the impact of high hepatic drug exposure or to validate liver-targeting strategies, vaniprevir offers a quantifiable and clinically validated extreme compared to other first-generation protease inhibitors.
- [1] Wright DH, et al. Liver-to-plasma vaniprevir (MK-7009) concentration ratios in HCV-infected patients. Antivir Ther. 2015;20(5):545-53. View Source
